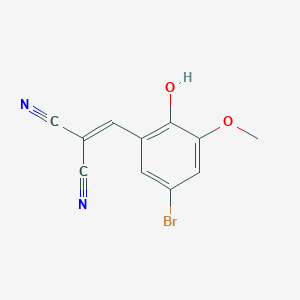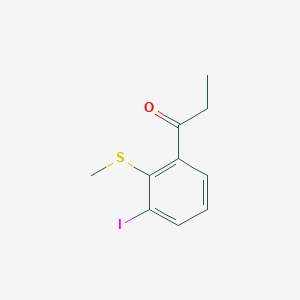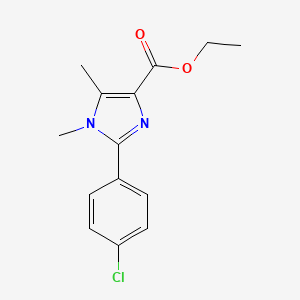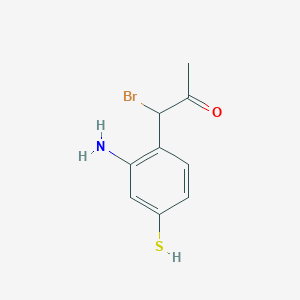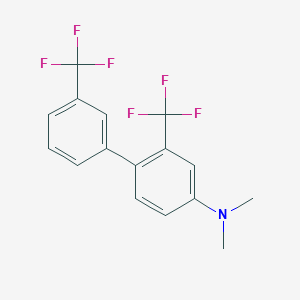
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine is an organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine typically involves multiple steps. One common method includes the reaction of 4,4’-diamino-2,2’-bis(trifluoromethyl)biphenyl with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and solvent composition to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structural properties.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical stability.
Wirkmechanismus
The mechanism of action of (2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
- 4,4’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
Uniqueness
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine is unique due to the specific positioning of the trifluoromethyl groups, which significantly impacts its chemical reactivity and binding properties. This distinct structure makes it more effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C16H13F6N |
|---|---|
Molekulargewicht |
333.27 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)12-6-7-13(14(9-12)16(20,21)22)10-4-3-5-11(8-10)15(17,18)19/h3-9H,1-2H3 |
InChI-Schlüssel |
RZVJICAQUQIXOU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


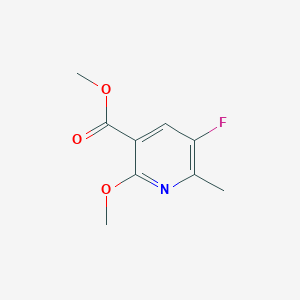
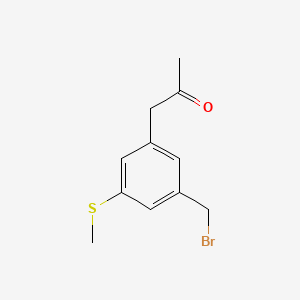

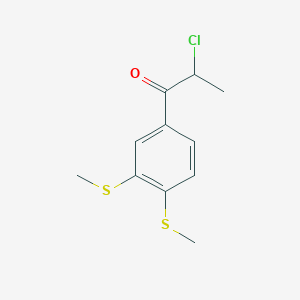
![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
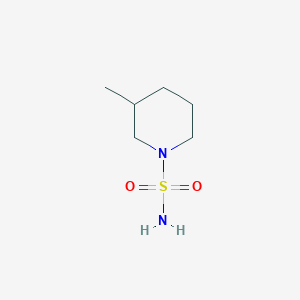
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)

